molecular formula C21H29NO2 B6596126 Norgestimate metabolite Norelgestromin (Standard) CAS No. 74183-55-4

Norgestimate metabolite Norelgestromin (Standard)

Cat. No.: B6596126
CAS No.: 74183-55-4
M. Wt: 327.5 g/mol
InChI Key: ISHXLNHNDMZNMC-VTKCIJPMSA-N
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Description

Ortho Evra is a transdermal system delivering the active hormones norelgestromin, a progestin, and ethinyl estradiol, an estrogen . It is designed for once-weekly application over a three-week period, followed by a patch-free week to induce withdrawal bleeding . Its primary research applications include the study of hormonal contraception methods, transdermal drug delivery systems, and pharmacodynamics. The patch works through a multifaceted mechanism: it suppresses the hypothalamic-pituitary-ovarian axis to inhibit ovulation , increases the viscosity of cervical mucus to impede sperm penetration, and alters the endometrium to reduce the potential for implantation . Pharmacokinetic studies show that the patch provides sustained delivery of norelgestromin and ethinyl estradiol, maintaining serum concentrations within a target range for up to 10 days without the peak-and-trough fluctuations characteristic of oral administration . This profile is a key area of research interest for understanding steady-state drug delivery. Clinical studies, including pooled data from over 3,300 women, have demonstrated the method's high contraceptive efficacy, with a method-failure Pearl Index of 0.7 . Research has indicated that efficacy may be reduced in women weighing 90 kg (198 lbs) or more . A significant research finding is that the transdermal patch was associated with higher rates of perfect compliance compared to oral contraceptives in clinical trials . The product's adhesion reliability has been studied under various conditions, including heat, humidity, and exercise, with a low rate of complete detachment (1.8%) . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15+/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHXLNHNDMZNMC-VTKCIJPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74183-55-4, 53016-31-2
Record name Norelgestromin, (E)-
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Record name 17a-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-(3E)-oxime
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Record name NORELGESTROMIN, (E)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comparative Analysis of the Biological Activities of Norelgestromin and Norgestimate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of two closely related progestins: norelgestromin and its prodrug, norgestimate. Designed for professionals in pharmaceutical research and development, this document delves into their mechanisms of action, comparative receptor binding affinities, and the downstream physiological effects that define their clinical profiles. We will explore the nuances of their progestational and androgenic activities, supported by experimental data and methodologies, to provide a clear understanding of their distinct yet interconnected roles.

Introduction: A Tale of a Prodrug and its Active Metabolite

Norgestimate and norelgestromin are third-generation synthetic progestins, a class of compounds designed to mimic the effects of natural progesterone.[1] A critical distinction between the two is that norgestimate is a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active forms.[2] Upon oral administration, norgestimate undergoes rapid and extensive first-pass metabolism in the gut and liver, yielding its primary active metabolite, norelgestromin, as well as a smaller amount of levonorgestrel.[2][3] Norelgestromin is largely responsible for the progestational effects observed after norgestimate administration.[4]

This guide will focus on the comparative biological activities of norgestimate and its principal active metabolite, norelgestromin, to elucidate the structure-activity relationships that govern their therapeutic applications, primarily in hormonal contraception.

Mechanism of Action: Progesterone Receptor Agonism and Downstream Signaling

The primary mechanism of action for both norelgestromin and the active metabolites of norgestimate is their agonist activity at the progesterone receptor (PR).[5] As synthetic progestogens, they bind to and activate PRs, initiating a cascade of intracellular events that ultimately lead to the physiological effects associated with progesterone.

The binding of norelgestromin to the progesterone receptor initiates a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7] This genomic pathway is central to the contraceptive efficacy of these compounds, which includes:

  • Inhibition of Ovulation: By suppressing the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[8][9]

  • Thickening of Cervical Mucus: This creates a barrier that hinders sperm penetration.[9]

  • Alteration of the Endometrium: These changes make the uterine lining less receptive to implantation of a fertilized egg.[9]

Beyond the classical genomic pathway, progestins can also elicit rapid, non-genomic effects through the activation of cytoplasmic signaling cascades, such as the Src/Ras/MAPK pathway.[10]

Progesterone_Receptor_Signaling Norelgestromin Norelgestromin PR Progesterone Receptor (PR) Norelgestromin->PR HSP Heat Shock Proteins (HSP) PR_NG PR-Norelgestromin Complex PR_Dimer Dimerized PR Complex PR_NG->PR_Dimer Dimerization Src c-Src PR_NG->Src Activates PRE Progesterone Response Element (PRE) PR_Dimer->PRE Binds PR_Dimer->PRE cluster_nucleus cluster_nucleus PR_Dimer->cluster_nucleus MAPK_Cascade MAPK Signaling Cascade Src->MAPK_Cascade Initiates Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription caption Progesterone Receptor Signaling Pathway for Norelgestromin.

Caption: Progesterone Receptor Signaling Pathway for Norelgestromin.

Comparative Receptor Binding Affinity

The biological activity of a steroid hormone is largely determined by its affinity for its cognate receptor and its cross-reactivity with other steroid receptors. The following tables summarize the in vitro binding affinities of norgestimate and norelgestromin for the progesterone and androgen receptors.

Table 1: Progesterone Receptor (PR) Binding Affinity

CompoundRelative Binding Affinity (RBA) (%)*IC50 (nM)Receptor Source
Progesterone100-Rabbit Uterus
Norgestimate~1.2 - 153.5Rabbit Uterus, Human Myometrium
Norelgestromin~10 - 100-Rabbit Uterus
Levonorgestrel150-Rabbit Uterus

*Relative to Progesterone.[11]

Table 2: Androgen Receptor (AR) Binding Affinity

CompoundRelative Binding Affinity (RBA) (%)**IC50 (nM)Receptor Source
Dihydrotestosterone (DHT)100-Rat Prostate
Norgestimate0.003764Rat Prostate
Norelgestromin0.013-Rat Prostate

**Relative to Dihydrotestosterone (DHT).[3]

These data indicate that while norgestimate itself has a lower affinity for the progesterone receptor, its primary metabolite, norelgestromin, exhibits significantly higher affinity. Conversely, both norgestimate and norelgestromin demonstrate very low binding affinity for the androgen receptor, which is a key factor in their favorable androgenic profile.[3][11]

Androgenic and Anti-androgenic Activity

The androgenicity of a progestin is a critical consideration in its clinical use, as androgenic side effects such as acne, hirsutism, and adverse lipid profiles can impact patient compliance and well-being.

Norgestimate and norelgestromin are considered to have minimal androgenic activity.[11][12] This is attributed to several factors:

  • Low Androgen Receptor Binding Affinity: As shown in Table 2, both compounds have a very low affinity for the androgen receptor.[3]

  • Minimal Impact on Sex Hormone-Binding Globulin (SHBG): Androgenic progestins can displace testosterone from SHBG, increasing the levels of free, biologically active testosterone.[13][14] However, studies have shown that norgestimate does not significantly displace testosterone from SHBG.[13] In combination with an estrogen, which increases SHBG levels, norgestimate-containing contraceptives lead to a significant increase in SHBG and a corresponding decrease in free testosterone.[12][15][16] This contributes to the beneficial effects of norgestimate-containing oral contraceptives in the treatment of acne.[12]

In vitro studies have confirmed the very low androgenic activity of both norgestimate and norelgestromin.[17]

Experimental Protocols

Radioligand Binding Assay for Progesterone Receptor

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the progesterone receptor.

PR_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Progesterone Receptor (e.g., from rabbit uterine cytosol) Incubate Incubate Receptor, Radiolabeled Ligand, and Test Compound at a controlled temperature Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Progesterone (e.g., [3H]-Progesterone) Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of Norelgestromin/Norgestimate Compound_Prep->Incubate Separate Separate Bound from Unbound Ligand (e.g., via filtration or centrifugation) Incubate->Separate Detect Quantify Radioactivity of Bound Ligand (Scintillation Counting) Separate->Detect Analyze Calculate IC50 and/or RBA values Detect->Analyze caption Workflow for Progesterone Receptor Competitive Binding Assay.

Caption: Workflow for Progesterone Receptor Competitive Binding Assay.

Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction containing progesterone receptors from a suitable tissue source, such as the uterus of estrogen-primed rabbits.[11] Homogenize the tissue in a suitable buffer and centrifuge to obtain the cytosol. Determine the protein concentration of the cytosol preparation.

  • Assay Setup: In a multi-well plate, add a constant amount of the receptor preparation to each well.

  • Add a constant concentration of a radiolabeled progesterone ligand (e.g., [³H]-promegestone) to each well.

  • Add varying concentrations of the unlabeled test compounds (norelgestromin, norgestimate) or a reference compound to the wells. Include control wells with only the radioligand (total binding) and wells with an excess of unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by rapid filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated using the formula: (IC50 of reference compound / IC50 of test compound) x 100.[11]

Radioligand Binding Assay for Androgen Receptor

This protocol describes a competitive binding assay to assess the affinity of test compounds for the androgen receptor.

Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from the ventral prostate of castrated rats.[18] Homogenize the tissue in a suitable buffer and centrifuge to obtain the cytosol. Determine the protein concentration.

  • Assay Setup: In a multi-well plate, add a constant amount of the receptor preparation to each well.

  • Add a constant concentration of a radiolabeled androgen ligand (e.g., [³H]-R1881) to each well.

  • Add varying concentrations of the unlabeled test compounds (norelgestromin, norgestimate) or a reference compound (e.g., dihydrotestosterone) to the wells. Include controls for total and non-specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the bound and free radioligand using a suitable method, such as hydroxylapatite (HAP) slurry precipitation followed by washing and centrifugation.[19]

  • Quantification: Resuspend the HAP pellet containing the receptor-ligand complexes in ethanol and transfer to scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding and determine the IC50 and RBA values as described for the progesterone receptor assay.

Conclusion

Norgestimate functions as a prodrug, with its biological activity primarily mediated by its active metabolite, norelgestromin. Both compounds exhibit high progestational activity through their agonism at the progesterone receptor. A key differentiator of this progestin family is its minimal androgenicity, a consequence of very low binding affinity for the androgen receptor and a lack of displacement of testosterone from SHBG. This favorable selectivity profile contributes to the clinical efficacy and tolerability of norgestimate-containing hormonal contraceptives. Understanding the distinct yet complementary roles of norgestimate and norelgestromin is crucial for the continued development and optimization of progestin-based therapies.

References

  • Phillips A, Demarest K, Hahn DW, et al. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins. Contraception. 1990;41(4):399-410. [Link]

  • Daniel AR, Lange CA. Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Mol Cell Endocrinol. 2011;334(1-2):53-60. [Link]

  • Ballaré C, Uhrig M, Bechtold T, et al. Progesterone receptors induce cell cycle progression via activation of mitogen-activated protein kinases. Mol Endocrinol. 2003;17(5):722-735. [Link]

  • Proietti CJ, et al. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models. J Steroid Biochem Mol Biol. 2011;125(3-5):157-163. [Link]

  • ICCVAM. Protocol for Androgen Receptor Competitive Binding Assay. 2002. [Link]

  • van der Vange N, Blankenstein MA, Kloosterboer HJ, et al. Effect of two oral contraceptives containing ethinylestradiol and gestodene or norgestimate upon androgen parameters and serum binding proteins. Contraception. 1990;41(4):345-352. [Link]

  • ClinPharma. norelgestromin. [Link]

  • Boonyaratanakornkit V, et al. Role of Extranuclear Signaling Actions of Progesterone Receptor in Mediating Progesterone Regulation of Gene Expression and the Cell Cycle. Mol Endocrinol. 2007;21(2):359-375. [Link]

  • ResearchGate. Schematic summary of progesterone-induced receptor-signal transduction... [Link]

  • Wikipedia. Norelgestromin. [Link]

  • Fruzzetti F, et al. The paradigm of norgestimate: a third-generation testosterone-derivative progestin with a peripheral anti-androgenic activity and the lowest risk of venous thromboembolism. Expert Rev Clin Pharmacol. 2021;14(2):207-220. [Link]

  • Phillips A, Hahn DW, McGuire JL. Relative binding affinity of norgestimate and other progestins for human sex hormone-binding globulin. Steroids. 1990;55(8):373-375. [Link]

  • Zimmerman Y, et al. The effect of combined oral contraception on testosterone levels in healthy women: a systematic review and meta-analysis. Hum Reprod Update. 2014;20(1):76-105. [Link]

  • Graziottin A. A review of transdermal hormonal contraception: focus on the ethinylestradiol/norelgestromin contraceptive patch. Treat Endocrinol. 2006;5(6):359-365. [Link]

  • Hahn DW, et al. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity. Am J Obstet Gynecol. 1992;166(6 Pt 2):1910-1918. [Link]

  • Bergink EW, van Meel F, Turpijn EW, van der Vies J. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives. Contraception. 1988;38(3):325-332. [Link]

  • Patsnap Synapse. What is the mechanism of Norelgestromin?. [Link]

  • National Toxicology Program. In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). 2011. [Link]

  • Bergink EW, et al. Binding of levonorgestrel, norethisterone and desogestrel to human sex hormone binding globulin and influence on free testosterone levels. J Steroid Biochem. 1983;19(5):1563-1571. [Link]

  • EBSCO. Progesterone receptor assay. [Link]

  • YouTube. #norelgestromin | Uses, Dosage, Side Effects & Mechanism | Evra. [Link]

  • U.S. Environmental Protection Agency. ANDROGEN RECEPTOR BINDING (RAT VENTRAL PROSTATE CYTOSOL) Standard Evaluation Procedure. 2011. [Link]

  • Hernandez-Bello J, et al. Effect of Norelgestromin and Ethinylestradiol in Transdermal Patches on the Clinical Outcomes and Biochemical Parameters of COVID-19 Patients: A Clinical Trial Pilot Study. Pharmaceuticals (Basel). 2022;15(6):757. [Link]

  • Creative BioMart. Progesterone Receptor Competitor Assay Kit, Red. [Link]

  • U.S. Environmental Protection Agency. Data Evaluation Record (DER) for Androgen Receptor Binding (Rat Prostate Cytosol). [Link]

  • Seeger H, Mueck AO, Lippert TH. Induction of androgen receptor activity by norgestimate and norelgestromin in MDA-MB 231 breast cancer cells. Gynecol Endocrinol. 2004;19(1):18-21. [Link]

  • National Toxicology Program. In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). 2011. [Link]

  • Kuhl H, et al. Receptor binding of norgestimate--a new orally active synthetic progestational compound. Contraception. 1985;31(5):513-527. [Link]

  • Anderson FD. Selectivity and minimal androgenicity of norgestimate in monophasic and triphasic oral contraceptives. Acta Obstet Gynecol Scand Suppl. 1992;156:15-21. [Link]

  • The Journal of Sexual Medicine. Birth Control Pill Could Cause Long-Term Problems With Testosterone. 2006. [Link]

  • Kuhl H, et al. The influence of structural modification on progesterone and androgen receptor binding of norethisterone. Correlation with nuclear magnetic resonance signals. J Steroid Biochem. 1987;27(4-6):795-801. [Link]

  • MDPI. Effect of Norelgestromin and Ethinylestradiol in Transdermal Patches on the Clinical Outcomes and Biochemical Parameters of COVID-19 Patients: A Clinical Trial Pilot Study. [Link]

  • ClinicalTrials.gov. Androgen Effects on the Reproductive Neuroendocrine Axis, 2025 Version. [Link]

  • ResearchGate. (PDF) Effect of Norelgestromin and Ethinylestradiol in Transdermal Patches on the Clinical Outcomes and Biochemical Parameters of COVID-19 Patients: A Clinical Trial Pilot Study. [Link]

Sources

Exploratory Profiling of Norelgestromin Metabolites: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a foundational framework for researchers investigating the metabolic and pharmacological profile of Norelgestromin (NGMN).

Executive Summary

Norelgestromin (17-deacetylnorgestimate, NGMN) represents the primary active metabolite of the prodrug norgestimate. Unlike its structural congener levonorgestrel (LNG), NGMN exhibits a unique pharmacokinetic profile characterized by negligible binding to Sex Hormone-Binding Globulin (SHBG) and potent inhibition of estrone sulfatase.

Despite its clinical prevalence, the precise enzymatic mechanisms governing the biotransformation of NGMN—specifically its conversion to levonorgestrel and subsequent hydroxylation—remain partially uncharacterized. This guide provides a rigorous experimental architecture for identifying these metabolites, validating their formation pathways, and quantifying their pharmacological relevance.

Metabolic Architecture & Target Analytes

Understanding the parent-metabolite cascade is prerequisite to designing the analytical strategy. NGMN exists as a mixture of E and Z isomers (oxime geometry), a critical variable often overlooked in standard pharmacokinetic assays.

The Biotransformation Pathway

The metabolic trajectory follows a sequential deacetylation and reduction/oxidation pathway.

  • Phase I (Activation): Norgestimate is rapidly deacetylated (likely by hepatic and intestinal esterases) to form NGMN.

  • Phase I (Conversion): NGMN undergoes oxime cleavage to form Levonorgestrel (LNG). The specific enzymes driving this (CYP3A4 vs. non-CYP hydrolytic enzymes) are a primary target for exploratory study.

  • Phase I (Clearance): Both NGMN and LNG undergo hydroxylation (various positions) and reduction (5

    
    /5
    
    
    
    -reductases).
Visualization of Metabolic Flux

The following diagram illustrates the known and investigative pathways.

NGMN_Metabolism cluster_legend Legend NGM Norgestimate (Prodrug) NGMN Norelgestromin (NGMN) (Active Metabolite) [E/Z Isomers] NGM->NGMN Deacetylation (Esterases) LNG Levonorgestrel (LNG) (Secondary Active) NGMN->LNG Oxime Cleavage (CYP3A4? / Unknown) Hydroxyl Hydroxylated Metabolites NGMN->Hydroxyl Hydroxylation (CYP3A4) LNG->Hydroxyl Hydroxylation Conj Glucuronides/ Sulfates Hydroxyl->Conj Phase II (UGT/SULT) key Solid Line: Established | Dashed Red: Exploratory Target

Figure 1: Metabolic cascade of Norgestimate. The conversion of NGMN to LNG (red dashed line) represents a critical "black box" in current metabolic profiling.

Analytical Strategy: LC-MS/MS Optimization

To distinguish NGMN from its structural analogs, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Chromatographic Separation (Isomer Management)

NGMN contains an oxime group at C-3, creating E (anti) and Z (syn) geometric isomers.

  • Challenge: These isomers may interconvert or co-elute.

  • Solution: Use a C18 column with high carbon load or a phenyl-hexyl column to attempt separation. If separation is not required for the study's aim, ensure the gradient collapses them into a single peak to maximize sensitivity.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Avoid ammonium buffers if they suppress the [M+H]+ signal of the oxime.

Mass Spectrometry Parameters (ESI+)

Quantification relies on Multiple Reaction Monitoring (MRM). The following transitions must be optimized on the specific instrument (e.g., Triple Quadrupole).

AnalyteMW ( g/mol )Precursor Ion [M+H]+Suggested Product Ions (m/z)Mechanistic Rationale
Norelgestromin 327.46328.2 310.2, 124.1Loss of H₂O (oxime dehydration); A-ring fragmentation.
Levonorgestrel 312.45313.2 245.1, 109.1Loss of C5H8 (D-ring cleavage); characteristic steroid fragment.
Norgestimate 369.50370.2 310.2, 268.2Deacetylation (in-source) followed by fragmentation.

Self-Validating Check:

  • Crosstalk Control: Ensure the LNG transition (313 -> 245) does not appear in the NGMN channel due to in-source fragmentation (loss of oxime group in the source).

  • Protocol: Inject pure NGMN standard. If a peak appears in the LNG MRM channel at the NGMN retention time, adjust source temperature or declustering potential to minimize in-source degradation.

Experimental Protocol: In Vitro Metabolic Phenotyping

This workflow is designed to identify which enzymes drive the clearance of NGMN.

Rationale

Since the specific contribution of CYP3A4 versus other enzymes to NGMN metabolism is variable, a "Reaction Phenotyping" study using human liver microsomes (HLM) and selective inhibitors is required.

Reagents & System
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor A (Phase I): NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Cofactor B (Phase II - Optional): UDPGA (if investigating glucuronidation).

  • Inhibitor: Ketoconazole (Specific CYP3A4 inhibitor).

Step-by-Step Incubation Workflow
  • Preparation:

    • Prepare Master Mix : Phosphate buffer (100 mM, pH 7.4) + HLM (final conc. 0.5 mg/mL).[2]

    • Pre-warm to 37°C for 5 minutes.

  • Substrate Addition:

    • Add NGMN (final conc. 1 µM) to the Master Mix. Low concentration ensures linear kinetics.

  • Reaction Initiation (The "Split"):

    • Arm A (Control): Add NADPH.

    • Arm B (Inhibition): Add NADPH + Ketoconazole (1 µM).

    • Arm C (Stability Control): Add Buffer (No NADPH). Critical to rule out spontaneous chemical hydrolysis of the oxime.

  • Sampling:

    • At t = 0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching & Extraction:

    • Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated LNG).

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

    • Inject supernatant into LC-MS/MS.

Data Interpretation Logic
  • If Arm A shows loss of NGMN but Arm C is stable: Metabolism is enzymatic.

  • If Arm B (Ketoconazole) shows significantly less NGMN loss than Arm A: CYP3A4 is the primary driver.

  • If Arm A produces LNG but Arm B does not: The conversion of NGMN -> LNG is CYP3A4-mediated.

Pharmacological & Toxicological Context

The biological relevance of the identified metabolites must be contextualized by their receptor interaction profile.

Receptor Binding Selectivity

Unlike Levonorgestrel, Norelgestromin displays a distinct binding profile that impacts its "effective" potency.

  • Progesterone Receptor (PR): Both NGMN and LNG bind with high affinity (Agonists).

  • SHBG Binding (The Differentiator):

    • LNG: High affinity for SHBG. ~50% bound in plasma.

    • NGMN: Negligible affinity for SHBG.

    • Implication: A lower total serum concentration of NGMN may yield a higher free (bioactive) concentration compared to LNG. When analyzing patient samples, measuring free drug is more predictive of clinical effect than total drug.

Estrone Sulfatase Inhibition

NGMN has been identified as an inhibitor of estrone sulfatase (steroid sulfatase).

  • Mechanism: Blocks the conversion of inactive estrone sulfate to active estrone.

  • Toxicological Relevance: This may offer a protective effect in estrogen-dependent breast cancer tissues, a feature not shared by all progestins.

References

  • Hammond, G. L., et al. (2003). Serum distribution of the major metabolites of norgestimate in relation to its pharmacological properties. Contraception. Link

  • Stanczyk, F. Z., et al. (2013). Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. Pharmacological Reviews. Link

  • Liu, X., et al. (2009). Determination of norelgestromin in rabbit plasma by LC-MS/MS and its application to the pharmacokinetic study of ORTHO EVRA. Journal of Chromatography B. Link

  • U.S. Food and Drug Administration. (2001). Ortho Evra (Norelgestromin/Ethinyl Estradiol) Labeling Information. Link

  • Kuhl, H. (2005). Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric. Link

Sources

Methodological & Application

Application Note: Analytical Method Validation for Norelgestromin (API & Bioanalysis)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analytical validation of Norelgestromin (17-deacetylnorgestimate), the primary active metabolite of the contraceptive progestin Norgestimate.

This guide deviates from standard templates to address the specific physicochemical challenges of Norelgestromin: E/Z isomerism , oxime stability , and matrix interference .

Introduction & Molecule Profile

Norelgestromin (NGMN) is a synthetic progestin used in transdermal contraceptive systems. Chemically, it is 17-deacetylnorgestimate.[1][2] Unlike many steroids, NGMN possesses an oxime moiety at C-3, which introduces geometric isomerism (Syn/Anti or Z/E).

  • Critical Quality Attribute (CQA): The USP defines Norelgestromin as a mixture of (E)- and (Z)-isomers.[3][4][5] The ratio of (E)- to (Z)-isomer must typically fall between 1.3 and 1.6 .[3][4][5]

  • Analytical Challenge: A valid method must resolve these isomers to quantify the total potency accurately and ensure the ratio meets specifications. Co-elution of isomers leads to "peak collapsing" and integration errors.

Degradation Pathway & Stability

NGMN is susceptible to hydrolysis and oxime reduction. The primary degradation pathway involves the cleavage of the oxime group to form Levonorgestrel (the ketone form) or further degradation.

degradation_pathway cluster_legend Key NGM Norgestimate (Parent) NGMN_E (E)-Norelgestromin (Active Metabolite) NGM->NGMN_E Deacetylation (In vivo/vitro) NGMN_Z (Z)-Norelgestromin (Isomer) NGM->NGMN_Z NGMN_E->NGMN_Z Isomerization (Light/Heat) LNG Levonorgestrel (Hydrolysis Product) NGMN_E->LNG Oxime Hydrolysis NGMN_Z->LNG Oxime Hydrolysis key1 Green: Active Analyte key2 Red: Degradant

Figure 1: Metabolic and degradation pathway of Norgestimate to Norelgestromin and Levonorgestrel.

Protocol 1: Stability-Indicating RP-HPLC (QC & Purity)

Purpose: Routine Quality Control (QC), Assay, and Impurity Profiling. Rationale: While older monographs utilize Normal Phase (Cyclohexane/Ethanol) on L20 columns, this protocol employs Reversed-Phase (RP-HPLC) . RP-HPLC is preferred for stability studies as it effectively separates the polar degradant (Levonorgestrel) from the oxime isomers using standard C18 chemistry, avoiding the volatility and toxicity of normal phase solvents.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)High surface area for isomer resolution.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)Buffering at pH 5.0 prevents oxime hydrolysis (stable pH range).
Mobile Phase B Acetonitrile : Methanol (80:20)Methanol acts as a "selectivity tuner" to separate E/Z isomers.
Mode Isocratic (60% A : 40% B)Isocratic flow ensures consistent equilibrium for isomer ratio calculation.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 242 nmMax absorption for the conjugated enone system.
Column Temp 30°C ± 1°CCritical: Temperature fluctuations shift the E/Z equilibrium.
Standard Preparation
  • Stock Solution: Dissolve 10 mg Norelgestromin Ref Std in 10 mL Methanol (1.0 mg/mL).

  • System Suitability Sol: Dilute Stock to 0.1 mg/mL with Mobile Phase.

    • Note: Ensure the standard contains both E and Z isomers (typical of commercial standards).

System Suitability Criteria (Self-Validating Check)

Before running samples, the system must pass these checks:

  • Resolution (Rs): NLT 1.5 between (Z)-Norelgestromin (elutes first) and (E)-Norelgestromin.

  • Tailing Factor: NMT 1.5 for both isomer peaks.

  • RSD: NMT 2.0% for total peak area (E+Z) over 5 injections.

Protocol 2: High-Sensitivity LC-MS/MS (Bioanalysis)

Purpose: Pharmacokinetic (PK) studies in human plasma. Rationale: Norelgestromin circulates at low ng/mL levels. UV detection is insufficient. This method uses Solid Phase Extraction (SPE) to remove phospholipids that cause ion suppression.

Sample Preparation (SPE Workflow)

Matrix: Human Plasma (K2EDTA).

  • Pre-treatment: Aliquot 200 µL plasma. Add 20 µL Internal Standard (Norelgestromin-d6). Add 200 µL 1% Formic Acid in water to disrupt protein binding.

  • Conditioning: SPE Cartridge (HLB or Strata-X). Condition with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash: Wash with 1 mL Water, then 1 mL 5% Methanol (removes salts/proteins).

  • Elution: Elute with 1 mL Acetonitrile.

  • Reconstitution: Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Parameters
  • Column: Phenyl-Hexyl or Biphenyl (2.1 x 50 mm, 1.7 µm). Why? Biphenyl phases offer superior pi-pi selectivity for steroid isomers compared to C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B in 3.0 min.

  • MRM Transitions (Positive ESI):

    • Norelgestromin: 328.2 → 124.1 (Quantifier), 328.2 → 109.1 (Qualifier).

    • IS (d6-NGMN): 334.2 → 124.1.

Analytical Method Validation Framework (ICH Q2 R2)

This section defines the "Self-Validating System." Every experiment is designed to prove the method's reliability.

validation_workflow start Validation Start spec Specificity (Blank vs. Spiked) start->spec lin Linearity & Range (5 Levels) spec->lin No Interference acc Accuracy & Recovery (Spike Recovery) lin->acc R² > 0.999 prec Precision (Repeatability/Intermediate) acc->prec Rec 98-102% robust Robustness (Temp/Flow/pH) prec->robust RSD < 2% decision Pass Criteria? robust->decision decision->spec No (Re-develop) report Final Validation Report decision->report Yes

Figure 2: Validation decision tree ensuring sequential compliance with ICH Q2(R2) guidelines.

Specificity (Stress Testing)
  • Protocol: Inject blank matrix, placebo, and "forced degradation" samples (Acid, Base, Peroxide).

  • Acceptance:

    • No interfering peaks at retention time of Norelgestromin.

    • Peak Purity: Purity angle < Purity threshold (using Diode Array Detector).

    • Resolution: Degradants (e.g., Levonorgestrel) must have Rs > 1.5 from the main peak.

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.[6]
    • Y-intercept bias

      
       2.0% of 100% response.
      
Accuracy (Recovery)
  • Protocol: Spike placebo with API at 80%, 100%, and 120% levels (Triplicate).

  • Acceptance: Mean recovery 98.0% – 102.0%.[5]

Isomer Ratio Robustness (Critical for NGMN)
  • Protocol: Inject the standard solution at varying column temperatures (25°C, 30°C, 35°C).

  • Analysis: Calculate E/Z ratio.

  • Acceptance: The ratio should not change significantly (>5%) during the run time, confirming that on-column isomerization is controlled.

Troubleshooting & Scientific Causality

IssueProbable CauseCorrective Action
Merging of E/Z peaks Loss of column efficiency or incorrect solvent strength.Reduce Methanol ratio (weaker solvent). Switch to a column with higher carbon load (e.g., C18 to C18-PFP).
Peak Tailing > 1.5 Secondary interactions with silanols.Ensure Mobile Phase pH is buffered (Ammonium Acetate). Use "End-capped" columns.
Drifting Retention Time Temperature fluctuation or pH instability.Use a column oven. Freshly prepare buffer daily (acetate is volatile).
Low MS Sensitivity Ion suppression from phospholipids.Switch from Protein Precipitation (PPT) to SPE. Use a diverter valve to send the first 1 min to waste.

References

  • United States Pharmacopeia (USP). Norelgestromin Monograph. USP-NF 2025.[3][4] (Official compendial standard for assay and impurities).

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (Global guideline for validation parameters).

  • Lane, P. A., et al. "Determination of norgestimate and ethinyl estradiol in tablets by high-performance liquid chromatography."[7] Journal of Pharmaceutical Sciences. (Describes the separation of syn/anti isomers).

  • Wong, F. A., et al. "Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection."[1] Journal of Chromatography B. (Basis for the LC-MS bioanalytical protocol).[1][6][8][9]

  • Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids." (Application note on Biphenyl columns for steroid isomers).

Sources

Application Note: High-Sensitivity Quantitative Analysis of Norelgestromin in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of Norelgestromin (NGMN) , the primary active metabolite of the contraceptive progestin Norgestimate. Designed for bioanalytical researchers, this guide addresses the specific physicochemical challenges of NGMN, including its syn/anti oxime isomerism and lipophilic nature. We utilize Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS to achieve a Lower Limit of Quantitation (LLOQ) of 50 pg/mL , ensuring applicability for pharmacokinetic (PK) profiling of transdermal and oral formulations.

Part 1: Strategic Method Design (Expertise & Causality)

The Isomerism Challenge: Syn vs. Anti

Norelgestromin (17-deacetylnorgestimate) contains an oxime group at the C-3 position. This introduces a critical analytical challenge: the existence of syn (Z) and anti (E) geometric isomers.

  • Causality: In solution, these isomers exist in dynamic equilibrium, which is temperature and pH-dependent.

  • The Trap: Separating them chromatographically can lead to split peaks, complicating integration. Conversely, co-eluting them without ensuring equilibrium can lead to variable ionization efficiency.

  • The Solution: This protocol utilizes a C18 column with a specific gradient to slightly separate the isomers or merge them, but the standard practice for quantification is the summation of peak areas of both isomers (if separated) or ensuring a single coalesced peak via column temperature control (typically 40°C–50°C).

Sample Preparation: Why LLE over PPT?

While Protein Precipitation (PPT) is faster, it is unsuitable for low-level steroid analysis (pg/mL range) due to significant ion suppression from phospholipids.

  • Choice: Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (80:20) .

  • Mechanism: This non-polar solvent mixture selectively extracts the lipophilic steroid while leaving polar plasma phospholipids and proteins behind, significantly improving the Signal-to-Noise (S/N) ratio.

Metabolic Pathway & Interference Map

The following diagram illustrates the relationship between the parent drug (Norgestimate), the analyte (Norelgestromin), and the potential degradation product (Levonorgestrel).

NGMN_Pathway NGM Norgestimate (Parent Drug) MW: 369.5 NGMN_Syn Syn-Norelgestromin (Analyte) MW: 327.4 NGM->NGMN_Syn Deacetylation (Rapid in vivo) NGMN_Anti Anti-Norelgestromin (Analyte) MW: 327.4 NGM->NGMN_Anti Deacetylation NGMN_Syn->NGMN_Anti Dynamic Equilibrium (Isomerization) LNG Levonorgestrel (Hydrolysis Product) MW: 312.4 NGMN_Syn->LNG Oxime Hydrolysis (Acidic conditions) NGMN_Anti->LNG Oxime Hydrolysis

Caption: Metabolic and degradation pathway of Norgestimate. Note the equilibrium between Syn/Anti isomers and potential degradation to Levonorgestrel.

Part 2: Experimental Protocol

Materials & Reagents[1]
  • Analyte: Norelgestromin (Reference Standard).

  • Internal Standard (IS): Norelgestromin-d6 (Deuterated is critical to compensate for matrix effects and isomerization).

  • Matrix: Human Plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid, Hexane, Ethyl Acetate.

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 20 µL of IS working solution (50 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (80:20 v/v).

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 mins.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 Water:MeOH + 0.1% Formic Acid). Vortex and transfer to HPLC vial.

LC-MS/MS Conditions
Chromatographic Parameters
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters BEH C18.

    • Note: C18 is preferred over Biphenyl here to minimize excessive retention of the lipophilic backbone.

  • Column Temp: 45°C (Elevated temperature promotes peak coalescence of isomers).

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 10 µL.

Gradient Table:

Time (min) %A (Water + 0.1% FA) %B (ACN + 0.1% FA) Phase
0.0 70 30 Loading
0.5 70 30 Hold
3.0 10 90 Elution
4.0 10 90 Wash
4.1 70 30 Re-equilibration

| 5.5 | 70 | 30 | End |

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1][2][3]

  • Mode: Multiple Reaction Monitoring (MRM).[1][2][3][4][5][6]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role
Norelgestromin 328.2 124.1 28 Quantifier
Norelgestromin 328.2 110.1 32 Qualifier

| NGMN-d6 (IS) | 334.2 | 130.1 | 28 | IS Quantifier |

Note: The transition 328 -> 124 corresponds to the cleavage of the A-ring with the oxime group, providing high specificity.

Part 3: Data Analysis & Validation Logic

Workflow Visualization

The following diagram details the logical flow of the assay, emphasizing the critical decision point regarding isomer integration.

Assay_Workflow Start Plasma Sample LLE LLE Extraction (Hexane:EtOAc) Start->LLE LC UHPLC Separation (C18, 45°C) LLE->LC Decision Peak Shape Check LC->Decision Single Single Coalesced Peak Decision->Single High Temp/Fast Gradient Double Split Isomer Peaks Decision->Double Low Temp/High Res Calc1 Integrate Total Area Single->Calc1 Calc2 Sum Areas (Syn + Anti) Double->Calc2 Result Quantification vs. IS Calc1->Result Calc2->Result

Caption: Analytical workflow emphasizing the handling of Syn/Anti isomers during data processing.

Validation Criteria (FDA/EMA Guidelines)

To ensure the trustworthiness of this assay, the following acceptance criteria must be met:

  • Linearity:

    
     over the range of 50 pg/mL to 10 ng/mL . Weighted (
    
    
    
    ) linear regression is recommended.
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Matrix Effect: Calculate the Matrix Factor (MF). The IS-normalized MF should be close to 1.0 with a CV

    
     across 6 different lots of plasma.
    
  • Recovery: Extraction efficiency should be consistent (

    
     is typical for LLE) and reproducible across low, mid, and high QC levels.
    
Troubleshooting Guide
  • Issue: Low Sensitivity.

    • Fix: Check the dryness of the extract.[1] Traces of ethyl acetate can suppress ionization. Ensure complete evaporation.

  • Issue: Double Peaks.

    • Fix: This is the isomer separation. Either increase column temperature to 50°C to coalesce them or ensure your integration method sums both peaks.

  • Issue: Carryover.

    • Fix: Norelgestromin is lipophilic ("sticky"). Use a needle wash of 50:50 ACN:IPA (Isopropanol) + 0.1% Formic Acid.

References

  • Liu, X., et al. (2009). Determination of norelgestromin in rabbit plasma by LC-MS/MS and its application to the pharmacokinetic study of ORTHO EVRA. Journal of Chromatography B.[2]

  • Licea-Perez, H., et al. (2008).

    • (Contextual validation via similar methodologies in J. Chrom B).

  • FDA Guidance for Industry.

  • Agilent Technologies.Quantitative LC/MS/MS Analysis of Drugs in Human Serum. (Demonstrating PPT vs LLE lipid removal efficiency).

(Note: Specific MRM transitions and extraction solvent ratios are derived from standard steroid bioanalysis practices validated in the cited literature.)

Sources

Troubleshooting & Optimization

Norelgestromin peak tailing in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of Norelgestromin analysis in Reverse-Phase Chromatography (RPC).

Topic: Troubleshooting Peak Tailing & Resolution in Reverse-Phase Methods Classification: High-Potency Steroid / Oxime Metabolite Analysis Support Tier: Level 3 (Method Development & Complex Troubleshooting)

Executive Summary: The "Tailing" Deception

If you are observing "tailing" with Norelgestromin, you are likely encountering one of two distinct phenomena. It is critical to distinguish between them immediately:

  • Pseudo-Tailing (Isomer Co-elution): Norelgestromin exists as syn (Z) and anti (E) isomers. In many C18 reverse-phase methods, these isomers have slightly different hydrophobicities. If your method has insufficient selectivity (

    
    ), the second isomer elutes on the heels of the first, appearing as a "tail" rather than a resolved peak.
    
  • Classic Tailing (Silanol Interactions): The oxime moiety (

    
    ) and the ketone group can interact with residual silanols on silica columns, causing kinetic tailing (
    
    
    
    ).

Diagnostic Workflow

Use this logic gate to identify the root cause of your peak shape issues.

Norelgestromin_Troubleshooting Start Start: Peak Tailing Observed Check_Spectrum Step 1: Check UV Spectrum (Front vs. Tail) Start->Check_Spectrum Spectrum_Diff Spectra Differ slightly? (or Ratio is ~1.3:1) Check_Spectrum->Spectrum_Diff Yes Spectrum_Same Spectra Identical? Check_Spectrum->Spectrum_Same Yes Isomer_Issue Diagnosis: Isomer Co-elution (Pseudo-Tailing) Spectrum_Diff->Isomer_Issue Silanol_Issue Diagnosis: Silanol Activity (Classic Tailing) Spectrum_Same->Silanol_Issue Action_Isomer Action: Optimize Selectivity (Change Column/Temp) Isomer_Issue->Action_Isomer Action_Silanol Action: Suppress Ionization (End-capping/Buffer) Silanol_Issue->Action_Silanol

Figure 1: Diagnostic logic to distinguish between isomer overlap and chemical tailing.

Module A: The Isomerization Factor (Pseudo-Tailing)

Context: Norelgestromin (17-deacetylnorgestimate) contains an oxime group at C-3. The USP monograph defines the substance as a mixture of (E)- and (Z)-isomers (ratio 1.3 to 1.[1][2][3]6) [1]. While the USP assay uses Normal Phase (L20 column) to separate these, Reverse Phase (RP) methods often struggle to resolve them, leading to a "saddle" or "tailed" appearance.

Troubleshooting Protocol

Objective: Enhance resolution (


) between E and Z isomers to confirm they are separate species.
ParameterRecommendationScientific Rationale
Stationary Phase Phenyl-Hexyl or Biphenyl The

interactions offered by phenyl phases provide superior selectivity for steroid isomers compared to standard C18, often pulling the E and Z forms apart into distinct peaks [2].
Temperature Decrease to 25°C - 30°C Unlike rotamers (which merge at high T), stable oxime isomers often separate better at lower temperatures where thermodynamic differences in binding are maximized.
Mobile Phase Methanol (MeOH) MeOH is a protic solvent that interacts with the oxime hydroxyl group differently than ACN (apolar aprotic). Switching organic modifiers often changes the selectivity factor (

) enough to resolve the "tail" into a peak.

Validation Experiment:

  • Run your standard method at 40°C.

  • Re-run the same sample at 20°C.

  • Result: If the "tail" splits into a distinct second peak, you have an isomer separation issue, not a tailing issue.

Module B: Silanol Interactions (Classic Tailing)

Context: If the tail is truly asymptotic (not a hidden peak), it is caused by the interaction of the oxime hydroxyl (


) or the C-3 ketone with acidic silanols on the silica surface.
Troubleshooting Protocol

Objective: Block secondary interactions.

ParameterRecommendationScientific Rationale
Column Choice Hybrid Particle (e.g., BEH) or High-Endcapping Modern hybrid particles (Ethylene Bridged Hybrid) have fewer surface silanols than standard silica. Ensure the column is "fully end-capped."[4]
pH Strategy pH 3.0 - 4.0 Silanols have a pKa of ~4.5 - 7.0. Lowering pH suppresses silanol ionization (

), reducing hydrogen bonding with the analyte.
Buffer Additive Ammonium Acetate (10-20 mM) Even in organic-heavy methods, a background electrolyte is required to mask residual surface charges.

Module C: Sample Diluent Effects (Fronting/Tailing mix)

Context: Norelgestromin is hydrophobic. Users often dissolve it in 100% Methanol or Acetonitrile. Injecting this strong solvent into a weaker mobile phase (e.g., 50% Aqueous) causes "Washout Tailing."

The Fix:

  • Protocol: Prepare the sample in a diluent that matches the initial mobile phase conditions (e.g., 50:50 Water:MeOH).

  • Solubility Check: If the drug precipitates at 50% organic, use a "sandwich injection" or increase the injection volume while decreasing sample concentration.

Frequently Asked Questions (FAQ)

Q1: The USP method uses a Cyclohexane/Alcohol mix.[2] Can I just adapt that to RP? A: No. The USP method uses an L20 (Diol) column in Normal Phase mode [1]. You cannot run Cyclohexane on a standard C18 RP setup without phase collapse or immiscibility issues. For RP, you must develop a new method (typically C18 or Phenyl-Hexyl with Water/ACN or Water/MeOH).

Q2: Why does my peak tailing get worse as the column ages? A: Loss of end-capping. The oxime group is sensitive to exposed silanols. As the protective end-capping hydrolyzes over time (especially at pH < 2 or > 8), silanols are exposed, and Norelgestromin begins to drag. Replace the column or switch to a steric-protected phase (e.g., Agilent StableBond or Waters BEH Shield).

Q3: Can I quantify the E and Z isomers together? A: In many QC environments, if the peaks are not fully resolved, they are integrated as a summation (drop-line integration). However, for stability indicating methods, you must demonstrate that you can separate them to detect if the ratio changes (which indicates degradation or isomerization) [3].

Method Development Workflow (DOT Visualization)

Method_Dev_Workflow Start Start: RP Method Dev Phase_Select Screen Stationary Phases (C18 vs Phenyl-Hexyl) Start->Phase_Select Mobile_Select Screen Modifier (MeOH vs ACN) Phase_Select->Mobile_Select Decision Isomers Resolved? Mobile_Select->Decision Optimize_Temp Optimize Temp (Try 25°C - 45°C) Decision->Optimize_Temp No (Tail/Shoulder) Finalize Finalize Method (Check Asymmetry) Decision->Finalize Yes (Rs > 1.5) Optimize_Temp->Decision Re-evaluate

Figure 2: Step-by-step optimization for Norelgestromin resolution.

References

  • United States Pharmacopeia (USP). Norelgestromin Monograph. USP-NF.[1][3] (Official standard defining the E/Z isomer mixture and Normal Phase L20 conditions).

  • Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids. (Demonstrates superior isomer separation of steroids using Biphenyl phases).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9575252, Norelgestromin. (Structural data confirming oxime geometry).

Sources

Validation & Comparative

A Comparative Analysis of Norelgestromin and Etonogestrel: A Deep Dive into Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic progestins, third-generation compounds were developed with the aim of maximizing progestational efficacy while minimizing off-target effects, particularly androgenic activity. This guide provides a detailed, in-depth comparison of the receptor binding profiles of two prominent third-generation progestins: norelgestromin and etonogestrel. Understanding the nuanced interactions of these molecules with various steroid hormone receptors is fundamental to elucidating their therapeutic mechanisms and clinical profiles.

Norelgestromin is the primary active metabolite of norgestimate, while etonogestrel is the active metabolite of desogestrel.[1][2] Both are widely used in hormonal contraception. Their clinical effects are largely dictated by their affinity and activity at the progesterone receptor (PR), but their interactions with androgen (AR), estrogen (ER), and glucocorticoid (GR) receptors are also of significant interest due to the potential for off-target effects.[3]

Comparative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of norelgestromin and etonogestrel for key steroid hormone receptors. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, the data presented here is a synthesis from multiple sources, and minor variations may exist due to different assay conditions.

Table 1: Progesterone Receptor (PR) Binding Affinity

CompoundRelative Binding Affinity (RBA) (%)*IC50 (nM)Receptor Source
Progesterone100~1-10Human Uterus, Rabbit Uterus
Norelgestromin ~10 - 1002.82Rabbit Uterus
Etonogestrel High Affinity (~9 times that of Progesterone)Not specified in snippetsRabbit Uterus

*Relative to Progesterone or a synthetic progestin like Promegestone, depending on the study.

Table 2: Androgen Receptor (AR) Binding Affinity

CompoundRelative Binding Affinity (RBA) (%)**IC50 (nM)Receptor Source
Dihydrotestosterone (DHT)100Not specified in snippetsRat Prostate
Norelgestromin 1.3Not specified in snippetsRat Prostate
Etonogestrel 11.8 - 22.0Not specified in snippetsRat Prostate

**Relative to Dihydrotestosterone (DHT).

Table 3: Glucocorticoid Receptor (GR) Binding Affinity

CompoundRelative Binding Affinity (RBA) (%)***
Dexamethasone100
Norelgestromin Negligible/Very Low
Etonogestrel Binds with high affinity

***Relative to Dexamethasone.

Interpreting the Data: A Focus on Selectivity

The data reveals that both norelgestromin and etonogestrel are potent progestins, with etonogestrel demonstrating particularly high affinity for the progesterone receptor.[4] A key differentiator lies in their androgenic potential. Norelgestromin exhibits very low binding affinity for the androgen receptor, underscoring its high selectivity for the progesterone receptor.[4][5] In contrast, etonogestrel, while still considered to have reduced androgenicity compared to older progestins, shows a more notable affinity for the androgen receptor.[4] This difference in androgen receptor binding is a critical factor in the clinical profiles of these compounds, with lower androgenicity generally being associated with a more favorable side effect profile in terms of acne and other androgen-related issues.[3]

Furthermore, the interaction with the glucocorticoid receptor is another point of distinction. While norelgestromin has minimal affinity for the GR, etonogestrel has been shown to bind to it with high affinity.[6] The clinical implications of this GR binding are complex and may contribute to some of the metabolic effects observed with etonogestrel.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of receptor binding affinities for compounds like norelgestromin and etonogestrel is typically achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.

Objective: To determine the relative binding affinity (IC50 and subsequently Ki) of norelgestromin and etonogestrel for a specific steroid hormone receptor (e.g., progesterone receptor).

Principle: This assay measures the ability of an unlabeled test compound (norelgestromin or etonogestrel) to compete with a radiolabeled ligand (e.g., [³H]-Progesterone) for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

Materials:

  • Receptor Source: Cytosolic fractions from target tissues (e.g., human or rabbit uterus for PR, rat prostate for AR) or cells engineered to express the receptor of interest.

  • Radioligand: A high-affinity, radiolabeled ligand specific for the receptor (e.g., [³H]-Progesterone for PR, [³H]-DHT for AR).

  • Unlabeled Test Compounds: Norelgestromin and etonogestrel of high purity.

  • Reference Compound: Unlabeled progesterone or DHT.

  • Assay Buffer: Appropriate buffer to maintain protein stability and binding activity.

  • Scintillation fluid and vials.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Homogenize the target tissue in ice-cold buffer.

    • Centrifuge the homogenate to obtain a crude cytosolic fraction containing the receptors.

    • Determine the protein concentration of the cytosol preparation.

  • Assay Setup:

    • In a series of tubes, add a fixed amount of the receptor preparation.

    • Add increasing concentrations of the unlabeled test compound (norelgestromin or etonogestrel) or the reference compound.

    • Include tubes for total binding (receptor + radioligand only) and non-specific binding (receptor + radioligand + a high concentration of unlabeled reference compound).

  • Incubation:

    • Add a fixed, low concentration of the radioligand to all tubes.

    • Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The receptors and bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Experimental Workflow Diagram

ReceptorBindingAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., Uterine Cytosol) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (e.g., [³H]-Progesterone) Radioligand->Incubation TestCompound Test Compound (Norelgestromin or Etonogestrel) TestCompound->Incubation Filtration Filtration (Separation of Bound and Free Ligand) Incubation->Filtration Scintillation Scintillation Counting (Quantification of Bound Radioactivity) Filtration->Scintillation DataAnalysis Data Analysis (IC50 and Ki Determination) Scintillation->DataAnalysis

Sources

Method Comparison Guide: Norelgestromin Analysis in Clinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Norelgestromin (NGMN), the primary active metabolite of norgestimate, presents a unique "triad of difficulty" for bioanalytical scientists: geometric isomerism (syn- and anti- forms), thermal instability , and low physiological concentrations (pg/mL range).

While Immunoassays offered early high-throughput solutions, they lack the specificity required for modern regulatory submissions due to cross-reactivity with norgestrel. Gas Chromatography-Mass Spectrometry (GC-MS) historically provided specificity but struggles with the thermal degradation of the oxime group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the unequivocal gold standard. This guide objectively compares these methodologies, providing a validated LC-MS/MS protocol designed to meet FDA/EMA bioanalytical guidelines.

Part 1: Critical Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical traps inherent to the Norelgestromin molecule.

The Syn/Anti Isomerism Trap

Norelgestromin exists in dynamic equilibrium between syn- and anti- isomers (oxime geometric isomers).

  • The Problem: In solution, these isomers can interconvert. If an LC method partially separates them, the integration window becomes unstable, leading to poor reproducibility.

  • The Solution: The method must either fully resolve both isomers (quantifying the sum) or co-elute them perfectly into a single peak.

Thermal Instability (The GC-MS Killer)

Norelgestromin contains an oxime group at C-3. At high temperatures (injector ports >200°C), it dehydrates and degrades into levonorgestrel or other artifacts.

  • Implication: Direct injection GC-MS is impossible without derivatization.

Specificity vs. Norgestrel

NGMN metabolizes into norgestrel. A valid clinical assay must demonstrate chromatographic resolution between NGMN and norgestrel to avoid overestimating drug exposure.

Part 2: Method Comparison & Performance Data

Method A: LC-MS/MS (The Clinical Standard)

Mechanism: Electrospray Ionization (ESI) in positive mode coupled with Triple Quadrupole (QqQ) mass spectrometry.

  • Pros:

    • Specificity: Mass transitions (MRM) distinguish NGMN from matrix interferences.

    • Sensitivity: LOQ routinely reaches 25–50 pg/mL.

    • No Derivatization: Direct analysis of plasma extracts.

  • Cons:

    • Matrix Effects: Susceptible to ion suppression (requires stable isotope internal standard).

    • Cost: High capital expenditure.

Method B: GC-MS (The Historical Alternative)

Mechanism: Electron Impact (EI) ionization after chemical derivatization.

  • Pros:

    • Structural Info: Excellent fragmentation patterns for qualitative ID.

  • Cons:

    • Derivatization Mandatory: Requires oximation (to lock the isomers) and silylation (to increase volatility). This adds 2–4 hours to sample prep.

    • Throughput: Long run times (20+ mins) make it unviable for large clinical trials (1000+ samples).

Method C: Immunoassay (RIA/ELISA)

Mechanism: Antibody-antigen binding.[1]

  • Pros:

    • Sensitivity: Historically excellent (low pg/mL).

    • Throughput: Parallel processing of 96/384 samples.

  • Cons:

    • Cross-Reactivity: Antibodies often cross-react with norgestrel (up to 30%), inflating reported concentrations.

    • Regulatory Risk: FDA/EMA increasingly reject LBA data for small molecules when LC-MS/MS is available.

Head-to-Head Performance Matrix
FeatureLC-MS/MS (Recommended)GC-MS (Derivatized)Immunoassay (ELISA)
Specificity High (m/z & RT)High (after derivatization)Low (Cross-reactivity)
Sensitivity (LOQ) ~20–50 pg/mL~100–500 pg/mL<10 pg/mL
Sample Prep Time Medium (LLE: 1 hr)High (Deriv: 4 hrs)Low (Direct/Dilute)
Isomer Handling Co-elution or SummationLocked via OximationIndistinguishable
Thermal Risk None (Ambient/Heated ESI)High (Degradation)None
Regulatory Acceptance Gold Standard Accepted (with justification)Low (Small molecule)

Part 3: Recommended Workflow (The Self-Validating Protocol)

This protocol utilizes Liquid-Liquid Extraction (LLE) for maximum cleanliness and LC-MS/MS for quantification. It is designed to be self-validating through the use of a deuterated internal standard (Norelgestromin-d6).

The Decision Matrix

Use this flowchart to confirm if this workflow fits your clinical study requirements.

DecisionMatrix Start Start: Clinical Plasma Sample IsomerCheck Requirement: Quantify Total NGMN? Start->IsomerCheck Sensitivity Req. Sensitivity < 50 pg/mL? IsomerCheck->Sensitivity Yes Specificity Must separate Norgestrel? Sensitivity->Specificity Yes LBA SELECT METHOD: Immunoassay (Screening Only) Sensitivity->LBA No (Screening) LCMS SELECT METHOD: LC-MS/MS (ESI+ MRM) Specificity->LCMS Yes (Critical) GCMS SELECT METHOD: GC-MS (Requires Derivatization) Specificity->GCMS No (Rare)

Figure 1: Analytical Decision Matrix for Norelgestromin selection.

Step-by-Step Protocol (LC-MS/MS)

A. Reagents & Standards:

  • Analyte: Norelgestromin (syn/anti mixture).

  • Internal Standard (IS): Norelgestromin-d6 (Crucial for correcting matrix effects and extraction efficiency).

  • Matrix: Human Plasma (K2EDTA).

B. Sample Preparation (Liquid-Liquid Extraction): Rationale: LLE provides cleaner extracts than protein precipitation (PPT) and is more cost-effective than SPE for steroids, removing phospholipids effectively.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • Spike: Add 20 µL of IS working solution (5 ng/mL). Vortex.

  • Extract: Add 1.5 mL of Hexane:Ethyl Acetate (80:20 v/v) .

    • Note: This solvent mixture minimizes the extraction of polar matrix components while recovering the steroid.

  • Agitate: Shaker for 10 min. Centrifuge at 4000 rpm for 5 min.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour the organic supernatant into a clean tube.

  • Dry: Evaporate under Nitrogen stream at 40°C.

  • Reconstitute: 100 µL of Mobile Phase (50:50 MeOH:Water).

C. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 90% B (Elute NGMN)

    • 3.5 min: 90% B

    • 3.6 min: 30% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • MRM Transitions:

      • NGMN: m/z 328.2 → 124.1 (Quantifier), 328.2 → 109.1 (Qualifier).

      • IS (d6): m/z 334.2 → 124.1.

Isomer Management Strategy

The diagram below illustrates the critical handling of the Syn/Anti equilibrium during the LC-MS/MS workflow.

IsomerWorkflow Plasma Plasma Sample (Syn/Anti Equilibrium) Extraction LLE Extraction (Non-selective) Plasma->Extraction LC LC Separation (C18 Column) Extraction->LC CoElution Strategy A: Co-elution (Broad Peak) LC->CoElution Optimized Gradient Separation Strategy B: Separation (Two Peaks) LC->Separation High Res Column MS MS/MS Detection (Sum of Areas) CoElution->MS Separation->MS Sum Integration Result Total Norelgestromin Concentration MS->Result

Figure 2: Strategies for handling Syn/Anti Isomerism in LC-MS/MS.

Part 4: Validation Criteria (FDA/EMA Alignment)

To ensure this guide serves as a practical resource, the following acceptance criteria must be met during method validation:

  • Selectivity: No interfering peaks >20% of the LLOQ at the retention time of NGMN or IS. Crucial: Demonstrate baseline separation from Norgestrel.

  • Accuracy & Precision:

    • Intra-run: ±15% (±20% at LLOQ).

    • Inter-run: ±15% (±20% at LLOQ).

  • Matrix Effect: The IS-normalized Matrix Factor should have a CV <15% across 6 different lots of plasma (including lipemic and hemolyzed).

  • Stability:

    • Freeze/Thaw: 3 cycles at -20°C and -70°C.

    • Benchtop: 4 hours at room temperature (critical due to potential isomer conversion/degradation).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Ghassabian, S., et al. (2015). Determination of norelgestromin in human plasma by LC-MS/MS. Journal of Chromatography B.
  • Licea-Perez, H., et al. (2008). Challenges in the quantification of norelgestromin in human plasma by LC-MS/MS. Bioanalysis. (Discusses the Syn/Anti isomer challenges).
  • Stanczyk, F. Z., et al. (2013). Ethinyl estradiol and progestin determinations in oral contraceptive users: immunoassay versus mass spectrometry. Contraception. [Link] (Comparison of Immunoassay vs MS).

Sources

Safety Operating Guide

Norgestimate metabolite Norelgestromin (Standard) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Core Directive & Safety Philosophy

Norelgestromin (17-deacetylnorgestimate) is a synthetic progestin and a potent endocrine-disrupting chemical (EDC). Unlike standard organic solvents, its danger lies not in immediate flammability or corrosivity, but in its biological activity at nanogram levels.

The "Why" Behind the Protocol: Standard wastewater treatment plants (WWTPs) are often incapable of fully degrading synthetic progestins. If flushed, Norelgestromin can persist in aquatic environments, causing reproductive devastation in fish populations (feminization of males) and potentially re-entering the drinking water supply. Therefore, incineration is the only acceptable terminal disposal method.

Critical Safety Directive:

  • NEVER dispose of Norelgestromin (solid or liquid) down the sink.

  • NEVER treat Norelgestromin waste as "general trash."

  • ALWAYS segregate as "Hazardous Pharmaceutical Waste."

Hazard Profile & PPE Requirements

Before handling waste, you must protect yourself from the compound's reproductive toxicity (Category 1A/1B).

Hazard Classification (GHS):

  • H360: May damage fertility or the unborn child.

  • H351: Suspected of causing cancer.

  • H410: Very toxic to aquatic life with long-lasting effects.

Mandatory PPE (Personal Protective Equipment):

ComponentSpecificationReason for Choice
Gloves Double-gloving (Nitrile).Progestins are lipophilic and can permeate single layers over time. Outer glove protects the inner glove during doffing.
Respiratory N95 or P100 (if handling powder).Prevents inhalation of airborne particulates during weighing or spill cleanup.
Clothing Tyvek® Lab Coat or impervious gown.Prevents contamination of street clothes; standard cotton coats may absorb solutions.
Eye Protection Chemical Safety Goggles.[1]Prevents mucosal absorption via splashes.

Disposal Workflows: Step-by-Step

A. Solid Waste (Powder, Contaminated Sharps, Weighing Boats)

Protocol:

  • Segregation: Do not mix with general lab trash or biohazard (red bag) waste unless infectious. Use a dedicated Black RCRA Hazardous Waste Container (or Yellow Trace Chemo bin depending on facility volume).

  • Containment: Place solid waste (e.g., used weighing boats, contaminated gloves) into a sealable polyethylene bag (Ziploc® style) inside the fume hood.

  • Labeling: Label the bag immediately: "Hazardous Waste: Norelgestromin - Toxic/Reprotox."

  • Transfer: Move the sealed bag into the satellite accumulation container (RCRA Black Bin).

B. Liquid Waste (Mother Liquors, HPLC Effluent)

Protocol:

  • Solvent Compatibility: Norelgestromin is typically dissolved in Methanol, Acetonitrile, or DMSO. Ensure your waste container is compatible with these solvents (HDPE or Glass).

  • Collection: Pour liquid waste into a designated "Organic Solvent Waste" carboy.

  • Tagging: The waste tag must list "Norelgestromin" as a constituent, even if present in trace amounts (<0.1%).

    • Expert Insight: Do not simply label as "Acetonitrile Waste." Waste handlers need to know about the presence of EDCs to ensure the incineration temperature is sufficient (>1000°C) for complete destruction.

C. Bench-Top Deactivation (Pre-Treatment Option)

Note: This does not replace hazardous waste disposal but is a recommended safety step to degrade potency before the waste leaves your bench, reducing risk to downstream handlers.

Mechanism: Oxidative degradation using Potassium Permanganate (


) or Sodium Hypochlorite (Bleach) cleaves the steroid backbone, significantly reducing biological activity.

Procedure:

  • Collect aqueous/solvent waste in a beaker.

  • Add Potassium Permanganate (

    
    )  solution (1-5 mg/L final concentration) or 10% Bleach solution.
    
  • Stir for 30-60 minutes .

  • Verify color change (Pink/Purple persists for

    
    , indicating excess oxidant).
    
  • Dispose of the deactivated mixture into the Chemical Waste stream (do not flush, as manganese or chloroform byproducts are regulated).

Glassware Cleaning Protocol

Progestins stick to glass. A simple water wash is ineffective.

  • Solvent Rinse: Rinse glassware 3x with Acetone or Methanol . Collect these rinses into the Liquid Waste container.

  • Soap Wash: Wash with Alconox® or Liquinox® detergent and warm water.

  • Triple Rinse: Rinse 3x with Deionized (DI) water.

  • Validation: Water should sheet off the glass evenly; beading indicates lipid residues remain.

Emergency Procedures: Spill Response

Scenario: 50mg of Norelgestromin powder spilled on the bench.

  • Evacuate & Alert: Clear the immediate area. Alert lab mates.

  • PPE Up: Don double gloves, goggles, and N95 respirator.

  • Containment (Dry): Cover the powder with a damp paper towel (dampened with water or ethanol) to prevent dust generation.

  • Cleanup:

    • Gently wipe up the powder/towel mixture.

    • Clean the surface with Acetone (to solubilize residue).

    • Follow with a soap and water wash.[1][2]

  • Disposal: All cleanup materials (towels, gloves) go into the Hazardous Waste (Black Bin) .

Visualizations

Figure 1: Waste Classification Decision Tree

WasteDisposal Start Waste Generated Type Identify State Start->Type Solid Solid Waste (Powder, Sharps, PPE) Type->Solid Liquid Liquid Waste (HPLC, Mother Liquor) Type->Liquid Trace Trace Contamination (<3% by weight) Solid->Trace Bulk Bulk/Pure Substance Solid->Bulk SolventCarboy Solvent Waste Carboy (Tag: Norelgestromin) Liquid->SolventCarboy YellowBin Yellow Bin (Trace Chemotherapy) Trace->YellowBin If facility permits BlackBin Black Bin (RCRA Hazardous Waste) Trace->BlackBin Preferred Bulk->BlackBin Incineration High-Temp Incineration (>1000°C) YellowBin->Incineration BlackBin->Incineration SolventCarboy->Incineration

Caption: Decision logic for segregating Norelgestromin waste streams to ensure proper incineration.

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Secure 1. Secure Area (Alert & PPE) Spill->Secure Contain 2. Containment (Damp Towel - No Dust) Secure->Contain Solubilize 3. Solubilize Residue (Acetone Wipe) Contain->Solubilize Clean 4. Final Clean (Soap & Water) Solubilize->Clean Dispose 5. Disposal (Hazardous Waste Bin) Clean->Dispose

Caption: Step-by-step immediate response protocol for dry powder spills.

References

  • Cayman Chemical. (2025). Norelgestromin Safety Data Sheet (SDS).Link

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.Link

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.Link

  • Liu, J., et al. (2013). Degradation of progestagens by oxidation with potassium permanganate in wastewater effluents.[3] Chemistry Central Journal. Link

  • National Institutes of Health (NIH). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste. Link

Sources

Personal protective equipment for handling Norgestimate metabolite Norelgestromin (Standard)

[1]

CAS: 53016-31-2 Compound Type: Active Metabolite of Norgestimate (Synthetic Progestin) Hazard Classification: Reproductive Toxicant (Category 1A/1B), Suspected Carcinogen (Category 2)[1][2]

Executive Safety Summary

To the Researcher: Norelgestromin is a potent progestin and the primary active metabolite of Norgestimate. Unlike general laboratory reagents, this compound possesses high biological activity at low concentrations.[1] It is a Reproductive Toxicant Category 1A , meaning it has the potential to damage fertility or the unborn child upon exposure.[3]

The Core Directive: Do not rely solely on PPE. PPE is the last line of defense. Your primary safety mechanism is containment .[1] The protocol below treats Norelgestromin as an OEB 4 (Occupational Exposure Band 4) compound, requiring high-containment strategies typically used for potent steroids.

Risk Assessment & Containment Strategy

Before selecting PPE, you must validate your engineering controls.[1] Handling Norelgestromin powder on an open bench is strictly prohibited .[1]

Control TierRequirementScientific Rationale
Primary Engineering Class II, Type A2 Biosafety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI) .[1]Progestin powders are often electrostatic and light.[1] HEPA filtration with negative pressure prevents aerosol escape during weighing.[1]
Secondary Engineering Anti-Static Ionizing Bar/Fan .Steroids are lipophilic and prone to static charge.[1] Static can cause powder to "jump" from spatulas, bypassing containment.[1]
Administrative Designated "Potent Compound" Zone .[1]Restrict access. Use a dedicated balance.[1] No cross-contamination with general lab areas.[1]

Personal Protective Equipment (PPE) Specifications

When engineering controls are active, the following PPE matrix provides the necessary barrier protection.

A. Dermal Protection (Hands)

Standard: Double-gloving is mandatory.[1]

  • Inner Glove: Nitrile (Minimum 4 mil / 0.10 mm).[1]

  • Outer Glove: Extended-cuff Nitrile (Minimum 5-6 mil), tested to ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs).[1]

  • Why Nitrile? Latex is permeable to many lipophilic steroids and organic solvents used to solubilize them (e.g., DMSO, Methanol).[1] Nitrile offers superior chemical resistance and visual contrast if torn.[1]

  • Protocol: Tape the inner glove to the lab coat cuff. The outer glove goes over the cuff.

B. Respiratory Protection

Standard:

  • Inside BSC: Surgical mask (product protection) is sufficient if the sash is at the correct working height.

  • Outside BSC (Spill/Emergency): P100/N100 Respirator or PAPR (Powered Air Purifying Respirator).[1]

  • Contraindication: Do NOT use a standard N95 for powder spills of OEB 4 compounds; the protection factor (APF 10) is insufficient for potent reproductive toxins.[1]

C. Body Protection

Standard: Disposable, impervious gown or coverall (e.g., Tyvek® or coated polypropylene).[1]

  • Requirement: Must have a closed front (rear-closing) and elastic cuffs.[1]

  • Prohibited: Cotton lab coats.[1] Cotton fibers absorb and retain steroid powders, creating a "walking source" of contamination that you carry home.[1]

D. Ocular Protection

Standard: Chemical splash goggles or safety glasses with side shields + Face Shield (if working with liquid volumes >10mL).[1]

Operational Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process and workflow for handling Norelgestromin, ensuring containment integrity from storage to disposal.

Norelgestromin_WorkflowStartSTART: Norelgestromin HandlingAssessmentRisk Assessment:Is powder or liquid?Start->AssessmentPowderPowder Form(High Risk of Aerosol)Assessment->PowderSolidLiquidLiquid Solution(Solvent Permeation Risk)Assessment->LiquidSolutionEngineeringMandatory Engineering Control:Class II BSC or IsolatorPowder->EngineeringLiquid->EngineeringPPE_CheckPPE Verification:1. Double Nitrile Gloves2. Tyvek Gown3. Safety GogglesEngineering->PPE_CheckWeighingWeighing Protocol:1. Ionizer ON2. Weigh into tared vial3. Cap TIGHTLY inside BSCPPE_Check->WeighingSolubilizationSolubilization:Add solvent (DMSO/MeOH)Dissolve INSIDE BSCWeighing->SolubilizationDeconDecontamination:Wipe exterior of vial with10% Bleach or 70% EtOHSolubilization->DeconDecon->StartStock ReadyWasteDisposal:Incineration (Yellow Bin)Trace Chemo/Tox WasteDecon->WasteDisposables

Figure 1: Operational logic flow for handling Norelgestromin, prioritizing containment (BSC) and phase-specific risk mitigation.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Workspace: Verify BSC certification is current.[1] Clear the sash area of obstructions to ensure laminar flow.

  • Materials: Pre-label all vials and waste bags before putting on gloves to minimize dexterity loss.

  • Static Control: Place an anti-static gun or ionizing fan inside the BSC if handling neat powder.[1]

Phase 2: Weighing (The Critical Step)[1]
  • Double Glove: Don inner and outer nitrile gloves.[1]

  • Transfer: Move the Norelgestromin container into the BSC.

  • Weighing:

    • Best Practice: Use a semi-micro balance inside the BSC.

    • Alternative: If the balance is outside, use the "Tare Method":

      • Tare a screw-cap vial on the external balance.[1]

      • Take the vial into the BSC.

      • Add Norelgestromin powder.[1]

      • Cap the vial tightly.

      • Wipe the vial exterior with a Kimwipe dampened with methanol.[1]

      • Remove vial to external balance to record weight.[1]

      • Repeat until desired mass is achieved.[1]

    • Why? This prevents the open source container from ever leaving the containment zone.

Phase 3: Solubilization[1]
  • Solvent Choice: Norelgestromin is soluble in DMSO and Methanol.[1]

  • Permeation Risk: Once dissolved, the risk shifts from inhalation (dust) to dermal absorption (liquid).[1] DMSO accelerates skin absorption of steroids.[1]

  • Technique: Add solvent slowly down the side of the vial. Vortex inside the BSC. Do not remove the cap until the aerosol has settled (wait 30 seconds after vortexing).

Phase 4: Waste Disposal

Disposal Method: Incineration.[1][4][5]

  • Solid Waste: All gloves, weigh boats, and contaminated Kimwipes must be placed in a sealed "Hazardous Waste" bag (often yellow for chemo/toxins) and tagged for incineration.[1]

  • Liquid Waste: Collect in a dedicated carboy labeled "Toxic Organic Waste - Contains Progestins."[1]

  • Do NOT: Do not dispose of down the drain. Progestins are potent endocrine disruptors and are difficult to remove in municipal water treatment.[1]

Emergency Response

  • Skin Contact: Immediately remove contaminated PPE.[1][6][7] Wash skin with soap and copious amounts of water for 15 minutes.[1] Avoid scrubbing (which can abrade skin and increase absorption).[1]

  • Powder Spill (Outside Hood):

    • Evacuate the immediate area.[1][6][8]

    • Don N100/P100 respiratory protection.[1]

    • Cover spill with wet paper towels (to prevent dust generation).[1]

    • Wipe up from perimeter to center.[1]

    • Double-bag all waste.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 62930, Norelgestromin.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2022).[1][9] NIH Waste Disposal Guide: Multihazardous and Chemical Waste.[1] Retrieved from [Link][1][9]

×

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Norgestimate metabolite Norelgestromin (Standard)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.